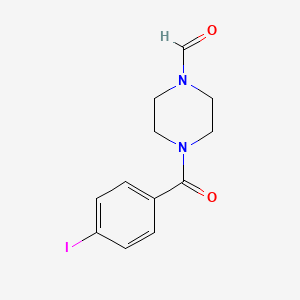
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamines. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available for research purposes. However, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments involving 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of novel cancer therapies. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to be effective in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine may have applications in agriculture, particularly in the development of new pesticides and herbicides. Further research is needed to explore these potential applications of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine.
In conclusion, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine have been discussed in this paper. Further research is needed to fully explore the potential of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine in various applications.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves several steps, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with ethyl acetoacetate and pyridine-3-carboxylic acid to form the final product, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. The synthesis method has been optimized to improve the yield and purity of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has also been studied for its anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases, including arthritis and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-6-4-10(5-7-12)13-18-15(16)20(19-13)14(21)11-3-2-8-17-9-11/h2-9H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPTLWNDPFYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![3-[2-(4-chlorophenyl)ethyl]-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5781633.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)






